molecular formula C8H6BrClO B1313836 2-Bromomethylbenzoyl chloride CAS No. 7115-90-4

2-Bromomethylbenzoyl chloride

Cat. No.: B1313836
CAS No.: 7115-90-4
M. Wt: 233.49 g/mol
InChI Key: ZSCSUJZQCNTODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromomethylbenzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by the presence of a bromomethyl group attached to the benzoyl chloride structure. This compound is typically a colorless to pale yellow liquid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethylbenzoyl chloride can be achieved through several methods. One common method involves the bromination of methylbenzoyl chloride. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a controlled temperature to ensure the selective bromination of the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromomethylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used under anhydrous conditions to prevent side reactions.

Major Products Formed:

    Substitution Reactions: Products include substituted benzoyl chlorides where the bromine atom is replaced by the nucleophile.

    Addition Reactions: Products include benzoyl derivatives with new carbon-nucleophile bonds.

Scientific Research Applications

2-Bromomethylbenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromomethylbenzoyl chloride involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic applications to introduce functional groups into molecules .

Comparison with Similar Compounds

    2-Chloromethylbenzoyl Chloride: Similar in structure but with a chlorine atom instead of bromine.

    2-Fluoromethylbenzoyl Chloride: Contains a fluorine atom in place of bromine.

    2-Iodomethylbenzoyl Chloride: Features an iodine atom instead of bromine.

Uniqueness: 2-Bromomethylbenzoyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-(bromomethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCSUJZQCNTODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482479
Record name 2-bromomethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7115-90-4
Record name 2-bromomethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

--A solution of α-bromotoluic acid (1.08 g) in dry benzene (10 ml) was stirred for 2 hours with thionyl chloride (0.73 ml) and dry DMF (five drops). The reaction mixture was evaporated to dryness, taken up in toluene and evaporated again. The crude product was crystallized from n-hexane (10 ml, charcoal) thereby obtaining pure α-bromotoluic acid chloride (0.95 g) as white flakes.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromomethylbenzoyl chloride
Reactant of Route 2
2-Bromomethylbenzoyl chloride
Reactant of Route 3
2-Bromomethylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2-Bromomethylbenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-Bromomethylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Bromomethylbenzoyl chloride
Customer
Q & A

Q1: What is the primary reaction discussed in the research involving 2-Bromomethylbenzoyl chloride?

A1: The research primarily focuses on using this compound as a precursor for synthesizing 3-substituted 3,4-dihydro-1H-2,3-benzoxazin-1-ones []. This reaction involves the interaction of this compound (II) with either N-hydroxyethylcarbamate (III) or benzohydroxamic acids [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.